An In-depth Technical Guide to Hexestrol-d6 (meso) for Advanced Analytical Applications
An In-depth Technical Guide to Hexestrol-d6 (meso) for Advanced Analytical Applications
This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals on the chemical properties and applications of meso-Hexestrol-d6. It moves beyond a simple data sheet to provide a deeper understanding of its utility, particularly as an internal standard in mass spectrometry-based quantification.
Introduction: The Role of Isotopic Labeling in Quantitative Analysis
In the landscape of quantitative analysis, especially in complex matrices such as biological fluids or environmental samples, precision and accuracy are paramount. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for this work, and its accuracy hinges on the use of a stable, isotopically labeled internal standard (IS).[1] Hexestrol-d6 is the deuterated analogue of meso-Hexestrol, a synthetic non-steroidal estrogen.[2][] By incorporating six deuterium atoms, this molecule provides a crucial mass shift, enabling it to be distinguished from its unlabeled counterpart by a mass spectrometer while behaving nearly identically during sample preparation and chromatographic separation.[1] This guide will elucidate the specific properties of Hexestrol-d6 that make it an indispensable tool for high-fidelity quantification of Hexestrol and related compounds.
Chemical Identity and Physicochemical Properties
The nomenclature surrounding deuterated Hexestrol can be inconsistent across suppliers. The user-provided name, Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso), while descriptive of a potential deuteration pattern, is not the standard IUPAC name. The most accurate formal name is 4,4'-(hexane-3,4-diyl-2,2,3,4,5,5-d6)diphenol , which precisely describes the location of the six deuterium atoms on the hexane backbone of the meso-stereoisomer.[2] The meso configuration is a critical stereochemical feature, defining the relative orientation of the two ethyl groups and influencing the molecule's biological activity and receptor binding affinity.[4][5]
The core properties of meso-Hexestrol-d6 are summarized below for easy reference.
| Property | Value | Source(s) |
| Formal Name | 4,4'-(hexane-3,4-diyl-2,2,3,4,5,5-d6)diphenol | [2] |
| Common Synonyms | meso-Hexestrol-d6, Hexoestrol-d6 | [2][4] |
| CAS Number | 1219798-48-7 | [2][6][7] |
| Molecular Formula | C₁₈H₁₆D₆O₂ | [2][4][8] |
| Molecular Weight | 276.4 g/mol | [2][4][8] |
| Unlabeled MW | 270.4 g/mol | [9][10] |
| Appearance | White to Off-White Solid | [][8] |
| Isotopic Purity | Typically ≥98 atom % D | [][6] |
| Chemical Purity | Typically ≥95-98% (by HPLC) | [] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Ethanol. | [2][][11] |
| Storage | Store at 2-8°C or -20°C, protected from light. | [8][12] |
The replacement of six hydrogen atoms with deuterium results in a mass increase of approximately 6 Da. This significant mass shift is ideal for preventing isotopic overlap from the naturally occurring ¹³C isotopes of the unlabeled analyte, a common issue with lightly deuterated standards (e.g., d1, d2).[13]
Core Application: Isotope Dilution Mass Spectrometry
Hexestrol-d6 is primarily designed for use as an internal standard in quantitative assays by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][14] The principle of Isotope Dilution is straightforward yet powerful: a known quantity of the internal standard (Hexestrol-d6) is added to a sample at the very beginning of the analytical workflow.[1] Because the labeled standard is chemically almost identical to the unlabeled analyte, it experiences the same losses during every subsequent step—extraction, cleanup, derivatization, and injection.[1][15]
By measuring the ratio of the analyte's mass spectrometer signal to the internal standard's signal, one can accurately calculate the initial concentration of the analyte, as the ratio remains constant regardless of sample loss.
Caption: Isotope Dilution workflow using Hexestrol-d6.
Exemplar Analytical Protocol: LC-MS/MS Quantification
The following protocol is a synthesized example based on common methodologies for analyzing stilbene estrogens in environmental or biological matrices.[16][17][18] It serves as a practical guide for method development.
Objective: To quantify meso-Hexestrol in bovine urine.
1. Sample Preparation & Extraction
-
Spiking: To a 5 mL urine sample, add 10 ng of Hexestrol-d6 (e.g., 100 µL of a 0.1 ng/µL solution in methanol).[18] Vortex to mix.
-
Hydrolysis (if analyzing conjugates): Add 1 mL of 2.0 M acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/sulfatase enzyme solution. Incubate overnight at 37°C or for 2 hours at 50°C.[18] This step cleaves glucuronide and sulfate conjugates to release the parent Hexestrol.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or a specialized polymer like Nylon 6 nanofibers) with methanol followed by water.[16]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes (Hexestrol and Hexestrol-d6) with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50°C. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically preferred for phenolic compounds like Hexestrol.[16]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard to ensure identity and peak purity.
-
Hypothetical MRM Transitions:
-
Hexestrol (unlabeled): Q1: 269.2 (M-H)⁻ → Q3: e.g., 133.1, 107.1
-
Hexestrol-d6 (IS): Q1: 275.2 (M-H)⁻ → Q3: e.g., 136.1, 110.1 (Note: These transitions are illustrative and must be optimized empirically on the specific mass spectrometer being used.)
-
-
3. Data Processing & Quantification
-
Integrate the peak areas for the selected transitions for both Hexestrol and Hexestrol-d6.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by analyzing standards of known Hexestrol concentrations (also spiked with the same amount of Hexestrol-d6) and plotting their Peak Area Ratio against concentration.
-
Determine the concentration of Hexestrol in the unknown sample by interpolating its Peak Area Ratio onto the calibration curve.
Stability and Handling: Ensuring Data Integrity
The stability of a deuterated standard is critical for its function.[12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, contributing to the overall stability of the molecule.[1] However, improper handling can still compromise its integrity.
-
Storage: Long-term storage should be at -20°C in a well-sealed container, protected from light. Working solutions, typically prepared in an aprotic organic solvent like methanol or acetonitrile, can be stored for shorter periods at 2-8°C.[12]
-
Solvent Choice: Avoid prolonged storage in protic solvents (especially water) or under strongly acidic/basic conditions, which can facilitate hydrogen-deuterium (H-D) exchange, particularly if any deuterium atoms were on exchangeable sites (like -OH).[13][15] For Hexestrol-d6 with labeling on the stable hexane backbone, this risk is minimal but good practice should be maintained.
-
Validation: It is imperative to perform stability tests of the internal standard in the sample matrix and in the autosampler as part of method validation to ensure no degradation or H-D exchange occurs during the analytical run.[13]
Caption: Key factors for maintaining Hexestrol-d6 stability.
Conclusion
Meso-Hexestrol-d6 is a high-purity, well-characterized analytical tool essential for the accurate quantification of its unlabeled analogue. Its chemical and physical properties are nearly identical to the parent compound, while its six-dalton mass shift provides the clear analytical separation required for gold-standard Isotope Dilution Mass Spectrometry. By understanding its properties, implementing robust analytical protocols, and adhering to proper storage and handling conditions, researchers can leverage Hexestrol-d6 to achieve highly reliable and defensible quantitative results in endocrinology, environmental monitoring, and pharmaceutical research.
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